N-(2-hydroxy-2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide

Antioxidant ORAC Free Radical Scavenging

Researchers requiring a benchmark Nrf2 activator with reproducible multi-target efficacy often face lot-to-lot variability in natural product standards. Hydroxy-γ-sanshool (HRS) eliminates this uncertainty as the highest-performing sanshool across orthogonal antioxidant, anticancer, and anti-inflammatory endpoints. • Highest ORAC (759.41 μmol TE/g) and Nrf2 binding energy (-5.75 kcal/mol) in its class; maximal HO-1 induction for ARE-reporter assays. • Lowest HCT-116 IC₅₀ (88.01 μM) with 5.47× selectivity over HEK293T; validated P53/Caspase 8 apoptosis mechanism. • Extended TRPV1/TRPA1 activation (~1332 s tingling, ~1020 s numbing) for desensitization kinetic studies. Supplied with rigorous analytical certification (HPLC, NMR, MS) to ensure inter-batch consistency for preclinical IBD, oncology, and ion channel research programs.

Molecular Formula C18H27NO2
Molecular Weight 289.4 g/mol
Cat. No. B12441615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide
Molecular FormulaC18H27NO2
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCC=CC=CC=CCCC=CC=CC(=O)NCC(C)(C)O
InChIInChI=1S/C18H27NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-17(20)19-16-18(2,3)21/h4-9,12-15,21H,10-11,16H2,1-3H3,(H,19,20)
InChIKeyCRPPMKFSMRODIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydroxy-γ-Sanshool (HRS) Procurement-Grade Overview


N-(2-hydroxy-2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide, commonly designated as hydroxy-γ-sanshool (HRS), is a polyunsaturated N-alkylamide belonging to the sanshool class of fatty acid amides [1]. With a molecular formula of C18H27NO2 and a monoisotopic mass of 289.204 g/mol, it is a principal bioactive constituent isolated from Zanthoxylum species (Sichuan pepper) [1][2]. Unlike other sanshools, HRS contains a unique combination of a hydroxyl group on the isobutyl moiety and multiple cis-configured double bonds in its tetradecapentaenamide backbone, which directly underlie its superior antioxidant, anticancer, and sensory durability profiles documented in comparative assays [2].

Why Generic Sanshool Substitution Fails


In-class substitution of sanshools is contraindicated by quantitative structure–activity relationship data. The presence of the hydroxyl group alone confers a 2.6-fold increase in oxygen radical absorbance capacity (ORAC) compared to the non-hydroxylated analog γ-sanshool (RS) [1]. Moreover, stereochemical differences in double-bond geometry (cis vs. trans) govern the sensory phenotype, with all-trans configurations producing numbing while cis-containing analogs elicit tingling, at distinct psychophysical thresholds [2]. These structural parameters also dictate anti-proliferative potency: the IC50 ratio between hydroxy-α-sanshool (HAS), hydroxy-β-sanshool (HBS), and HRS in HCT-116 colorectal cancer cells spans 2.4-fold, demonstrating that any interchange will alter both efficacy and selectivity [3].

HRS vs. Closest Analogs: Quantitative Differentiation Guide


Superior Oxygen Radical Absorbance Capacity

In a direct head-to-head comparison of four purified sanshools, HRS exhibited the highest ORAC value, outperforming the non-hydroxylated γ-sanshool (RS) by approximately 2.6-fold and the structural isomers HAS and HBS by 15% and 21%, respectively [1]. This superior activity is attributed to the hydroxyl group and the greater number of cis-double bonds in HRS [1].

Antioxidant ORAC Free Radical Scavenging

Anti-Proliferative Potency Against Colorectal Cancer Cells

Among three purified sanshools isolated from the same supercritical fluid extract of Z. bungeanum, HRS demonstrated the lowest IC50 against HCT-116 colorectal cancer cells and the highest selectivity relative to normal HEK293T cells [1]. The IC50 of HRS was 2.4-fold lower than HAS and 1.3-fold lower than HBS, indicating that minor variations in double-bond geometry and hydroxyl placement profoundly alter anticancer efficacy [1].

Colorectal Cancer Antiproliferative Selectivity Index

Intestinal Barrier Restoration in Colitis Models

In a DSS-induced ulcerative colitis mouse model comparing four sanshools (HAS, HBS, HRS, RS) at identical doses (2.5 mg/kg/d), the HRS group achieved the highest restoration of tight junction proteins and the most favorable anti-inflammatory cytokine profile [1]. Specifically, HRS increased claudin-1 by 4.24-fold (vs. 2.82-fold for HAS and 1.76-fold for RS) and reduced phosphorylated p65 NF-κB by 78.08%, the largest reduction among all groups [1]. HRS also exhibited the lowest serum TNF-α and IL-6 levels while producing the highest IL-10 concentration [1].

Inflammatory Bowel Disease Tight Junction Proteins Cytokine Modulation

Sustained Tingling and Numbing Duration

Temporal profile analysis of pungent sanshools assessed by trained panelists revealed that HRS delivers approximately double the sensory duration of hydroxy-α-sanshool (HAS), the most abundant alkylamide in pepper oils [1]. The prolonged dual-phase sensation (tingling followed by numbing) is directly correlated with HRS's unique cis/trans double-bond configuration [1][2].

Sensory Neuroscience Chemesthesis Temporal Dynamics

Nrf2 Binding Affinity and Antioxidant Gene Activation

Molecular docking analysis showed that HRS has the lowest binding energy with the Keap1–Nrf2 complex among the four tested sanshools, indicating the most stable protein–ligand interaction [1]. This computational prediction was experimentally validated by the observation that HRS treatment induced the highest Nrf2, HO-1, and antioxidant enzyme (SOD, GSH-Px, CAT) levels in both HCT-116 cells and mouse colon tissue [1].

Nrf2 Pathway Molecular Docking Antioxidant Response Element

NF-κB Pathway Suppression and Cytokine Modulation

Quantitative immunoblotting of colonic tissue from DSS-treated mice revealed that HRS administration achieved the most profound suppression of phosphorylated p65 (p-p65), a key marker of NF-κB pathway activation [1]. The magnitude of p-p65 reduction by HRS (78.08%) was 5.7-fold greater than the reduction achieved by HAS (13.70%), despite identical dosing and experimental conditions [1]. This signaling data is fully concordant with HRS achieving the lowest levels of downstream pro-inflammatory cytokines TNF-α and IL-6 in serum [1].

NF-κB Signaling Anti-Inflammatory Cytokine Modulation

Optimal Use Cases for Hydroxy-γ-Sanshool (HRS)


Nrf2/ARE Pathway Activation Positive Control

Given its highest ORAC value (759.41 μmol TE/g DW), strongest Nrf2 binding energy (−5.75 kcal/mol), and maximal induction of HO-1 and antioxidant enzyme expression among sanshools, HRS is the superior positive control for in vitro and in vivo Nrf2/ARE reporter gene assays [1][2]. Its consistent rank-ordering across orthogonal antioxidant endpoints provides the benchmark against which novel Nrf2 activators should be compared.

Colorectal Cancer Selectivity Screening Reference

With the lowest HCT-116 IC50 (88.01 μM) and a selectivity index of 5.47 relative to HEK293T normal cells, HRS is the preferred reference compound for screening libraries targeting colorectal adenocarcinoma with a therapeutic selectivity requirement [1]. Its well-defined apoptosis mechanism (P53/Caspase 8 activation) allows unambiguous interpretation of mechanism-of-action studies.

In Vivo Colitis and Gut Barrier Research Tool

In the DSS-induced colitis model, HRS uniquely combines the greatest restoration of tight junction proteins (claudin-1: 4.24× fold increase), the strongest suppression of NF-κB p-p65 (78.08% reduction), and the most favorable cytokine profile (lowest TNF-α/IL-6, highest IL-10) among the sanshool family [1]. This multi-target efficacy profile makes HRS the first-choice compound for preclinical IBD research where comprehensive mucosal healing endpoints are required.

TRP Channel Chemesthesis Probe for Sensory Studies

HRS delivers tingling and numbing sensations lasting approximately 1332 s and 1020 s respectively, nearly double the duration of hydroxy-α-sanshool [1]. This extended temporal window makes HRS uniquely suited for electrophysiological and calcium-imaging studies of TRPV1/TRPA1 desensitization kinetics, where longer-duration stimuli are needed to resolve slow channel inactivation processes.

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